Chlorocardicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

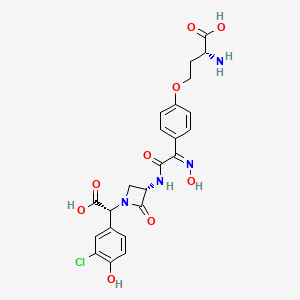

Chlorocardicin is a monocyclic β-lactam antibiotic produced by a species of Streptomyces . It is structurally related to nocardicin A but differs by having a meta-chloro substituent on the para-hydroxyphenylglycine unit . This compound exhibits moderate in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa .

Preparation Methods

Chlorocardicin is produced by fermentation using a Streptomyces species. The fermentation medium typically includes starch, sucrose, dextrose, corn steep liquor, HY-SOY, potassium phosphate, sodium chloride, calcium carbonate, and a mineral solution . The pH of the medium is maintained at 7.0. After fermentation, the compound is extracted and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Chlorocardicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: This compound can undergo substitution reactions, particularly involving its chloro and hydroxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chlorocardicin has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of β-lactam antibiotics.

Biology: this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: It has potential therapeutic applications due to its activity against Gram-negative bacteria.

Industry: This compound can be used in the development of new antimicrobial agents and in the study of fermentation processes

Mechanism of Action

Chlorocardicin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It targets the penicillin-binding proteins, which are essential for the cross-linking of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes cell lysis and death .

Comparison with Similar Compounds

Chlorocardicin is structurally and functionally similar to nocardicin A. Both are monocyclic β-lactam antibiotics produced by Streptomyces species and exhibit activity against Gram-negative bacteria . this compound has a unique meta-chloro substituent on the para-hydroxyphenylglycine unit, which differentiates it from nocardicin A . This structural difference may contribute to variations in their biological activity and spectrum of antibacterial activity.

Similar compounds include:

Nocardicin A: Another monocyclic β-lactam antibiotic with a similar structure but without the chloro substituent.

Penicillin: A well-known β-lactam antibiotic with a different core structure but similar mechanism of action.

Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.

Properties

Molecular Formula |

C23H23ClN4O9 |

|---|---|

Molecular Weight |

534.9 g/mol |

IUPAC Name |

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18-/t15-,16+,19-/m1/s1 |

InChI Key |

UMDAIHWMUXNVSB-GUZYLKIGSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |

Synonyms |

chlorocardicin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.